molecular formula C16H21N5O2 B2675938 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide CAS No. 1448124-96-6

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide

Cat. No.: B2675938
CAS No.: 1448124-96-6
M. Wt: 315.377
InChI Key: FCOUUOHGATYXBL-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body

Preparation Methods

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide typically involves multi-step reactions. One common synthetic route includes the condensation reaction between a three-carbon compound and compounds having the amidine structure with sodium hydroxide or ethoxide as a catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Specific reagents and conditions used in these reactions include dimethylamine, ammonium acetate, and various solvents like ethanol and methanol .

Chemical Reactions Analysis

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-methoxybenzamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-20(2)14-13(10-17-16(19-14)21(3)4)18-15(22)11-6-8-12(23-5)9-7-11/h6-10H,1-5H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOUUOHGATYXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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